Pyridazin-3-ylmethanamine

Catalog No.
S741723
CAS No.
93319-65-4
M.F
C5H7N3
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridazin-3-ylmethanamine

CAS Number

93319-65-4

Product Name

Pyridazin-3-ylmethanamine

IUPAC Name

pyridazin-3-ylmethanamine

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C5H7N3/c6-4-5-2-1-3-7-8-5/h1-3H,4,6H2

InChI Key

BCPGZEVUJXKIHK-UHFFFAOYSA-N

SMILES

C1=CC(=NN=C1)CN

Canonical SMILES

C1=CC(=NN=C1)CN

Pharmacological Applications

Summary of the Application: Pyridazin-3(2H)-one derivatives, which include Pyridazin-3-ylmethanamine, have attracted the attention of medicinal chemists due to their diverse pharmacological activities .

Methods of Application or Experimental Procedures: The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

Results or Outcomes: These compounds have been reported to possess a wide range of pharmacological properties such as anti-hypertensive, platelet aggregation inhibitory, cardiotonic activities, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities. Recently, they have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .

Agrochemical Applications

Methods of Application or Experimental Procedures: The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .

Results or Outcomes: Many such compounds have been used as commercially drugs and agrochemicals. Examples include anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone and herbicide agents Pyridaben and Norflurazon .

Cardiovascular Effects

Summary of the Application: The addition of arylpiperazinyl alkyl side chain into pyridazin-3(2H)-one moiety provides compounds that effectively lower blood pressure by antagonizing the a1-adrenoceptors .

Methods of Application or Experimental Procedures: This involves the synthesis of pyridazin-3(2H)-one derivatives with an arylpiperazinyl alkyl side chain .

Results or Outcomes: These compounds have been reported to effectively lower blood pressure .

Anti-Inflammatory and Analgesic Effects

Summary of the Application: Pyridazin-3(2H)-one derivatives have been demonstrated to possess anti-inflammatory and analgesic properties .

Methods of Application or Experimental Procedures: This involves the synthesis of various pyridazin-3(2H)-one derivatives and testing their anti-inflammatory and analgesic properties .

Results or Outcomes: These compounds have been reported to have substantial anti-inflammatory and analgesic effects .

Pyridazin-3-ylmethanamine is a chemical compound with the molecular formula C5_5H7_7N3_3. It features a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The structure consists of a methanamine group attached to the third carbon of the pyridazine ring. This compound is notable for its potential pharmacological properties, particularly in the development of therapeutic agents.

  • Oxidation: This compound can be oxidized to form pyridazinone derivatives, which are often more biologically active.
  • Reduction: Reduction reactions can yield various reduced forms of pyridazine.
  • Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridazine derivatives.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively .

Pyridazin-3-ylmethanamine exhibits diverse biological activities, primarily attributed to the pyridazine moiety. Compounds containing this structure have been associated with:

  • Antihypertensive effects: They can help lower blood pressure.
  • Antinociceptive properties: They may reduce pain sensation.
  • Anti-inflammatory effects: They can inhibit inflammatory responses.
  • Antimicrobial activity: Some derivatives show effectiveness against various pathogens.

The mechanism of action often involves interactions with specific biological targets, influencing cell signaling pathways and gene expression .

The synthesis of pyridazin-3-ylmethanamine typically involves:

  • Cyclization: The reaction begins with the cyclization of phenylhydrazone derivatives.
  • Oxidation: This is followed by oxidation processes, often using phosphorus pentachloride as an oxidizing agent.

Alternative synthetic routes may include reactions with active methylene compounds or other hydrazine derivatives under specific conditions to yield high-purity products .

Pyridazin-3-ylmethanamine is primarily explored for its potential applications in medicinal chemistry. Its derivatives have been studied for use in:

  • Pharmaceuticals: As potential antihypertensive, analgesic, and anti-inflammatory agents.
  • Agriculture: Some compounds derived from pyridazin-3-ylmethanamine may serve as pesticides or herbicides due to their biological activity.

The versatility of the pyridazine ring allows for modifications that enhance efficacy and selectivity in therapeutic applications .

Research on interaction studies involving pyridazin-3-ylmethanamine has revealed its ability to engage with various biological targets. Studies indicate that:

  • The compound's interactions can lead to significant changes in enzyme activity and cellular metabolism.
  • It may influence gene expression patterns, contributing to its pharmacological effects.

These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with pyridazin-3-ylmethanamine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
PyridazinoneContains a carbonyl group adjacent to the ringExhibits strong pharmacological activity
2-AminopyridineAmino group at position 2 on the pyridine ringKnown for its use in drug synthesis
HydrazineSimple hydrazine structure without aromaticityUsed as a reducing agent in organic synthesis
1,2-DihydropyridazineSaturated version of pyridazineLess reactive but useful in specific applications

Pyridazin-3-ylmethanamine stands out due to its unique combination of biological activities and synthetic versatility, making it an attractive candidate for further pharmacological exploration .

The discovery of pyridazin-3-ylmethanamine is rooted in broader advancements in pyridazine chemistry. Pyridazine itself was first synthesized in 1886 by Emil Fischer during his investigations into hydrazine derivatives. However, the specific synthesis of pyridazin-3-ylmethanamine emerged much later, with PubChem records indicating its initial characterization in 2007. Early routes involved cyclocondensation reactions, such as the use of 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride.

A significant milestone was the development of traceless C3-selective umpolung strategies, enabling efficient functionalization of pyridazine rings. For instance, 3-(aminomethyl)pyridine derivatives were synthesized via one-pot reactions of 1-amidopyridinium salts with aminals, showcasing methodologies applicable to pyridazin-3-ylmethanamine. Over time, advancements in catalysis (e.g., palladium-mediated cross-coupling) and biocatalysis (e.g., whole-cell systems using ncCAR and ω-transaminases) have refined its synthesis.

Key Historical Milestones:

YearDevelopmentSource
1886Synthesis of pyridazine by Emil Fischer
2007First PubChem entry for pyridazin-3-ylmethanamine
2014Cyclocondensation methods for pyridazin-3-ones
2022Biocatalytic synthesis of 3-(aminomethyl)pyridine analogs

Position in Heterocyclic Chemistry

Pyridazin-3-ylmethanamine belongs to the diazine family, distinguished by its six-membered aromatic ring containing two adjacent nitrogen atoms. This electronic configuration confers unique reactivity:

  • Electrophilic Substitution: The electron-deficient ring directs substitutions to the 4- and 5-positions, while the aminomethyl group enhances nucleophilic reactivity at C3.
  • Tautomerism: Like pyridazinones, it exhibits tautomeric equilibria, though the amine substituent stabilizes the canonical form.

Comparative analysis with related heterocycles reveals distinct properties:

PropertyPyridazin-3-ylmethanaminePyridine DerivativesPyrimidine Derivatives
AromaticityModerate (2 N atoms)High (1 N atom)High (2 N atoms)
Electron DensityLow (π-deficient)ModerateLow
Functional FlexibilityHigh (amine group)ModerateModerate

Its hybrid structure enables diverse applications, from kinase inhibitors to ligand design. For example, 3,6-disubstituted pyridazines exhibit potent CDK2 inhibition (IC$$_{50}$$ = 20.1 nM), while 3-aminomethyl-pyridines serve as DPP-4 inhibitors.

Current Research Landscape

Recent studies emphasize pyridazin-3-ylmethanamine’s role in drug discovery and materials science:

Pharmacological Applications:

  • Anticancer Agents: 3,6-Disubstituted pyridazines demonstrate submicromolar potency against breast cancer cells (T-47D: IC$$_{50}$$ = 0.43 μM).
  • Enzyme Inhibitors: Aminomethyl-pyridines inhibit DPP-4 via hydrogen bonding with Glu205 and Tyr547 residues.
  • Antimicrobials: Pyridazine-thiophene hybrids show activity against resistant bacterial strains.

Agricultural Innovations:

Pyridazine derivatives are integral to herbicides like credazine, leveraging their ability to disrupt plant hormone systems.

Synthetic Advancements:

  • Biocatalysis: Whole-cell systems using E. coli co-expressing ncCAR and ω-transaminases achieve 92% yield in 3-(aminomethyl)pyridine synthesis.
  • Cross-Coupling: Suzuki-Miyaura reactions enable C5-aryl functionalization, expanding access to novel analogs.

Emerging Trends:

  • Computational Design: Molecular docking studies optimize CDK2 binding affinities.
  • Green Chemistry: Solvent-free cyclizations reduce environmental impact.

XLogP3

-1.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

3-Aminomethylpyridazine

Dates

Modify: 2023-08-15

Explore Compound Types